molecular formula C9H6ClF3O2 B3031201 Methyl 2-chloro-4-(trifluoromethyl)benzoate CAS No. 192805-96-2

Methyl 2-chloro-4-(trifluoromethyl)benzoate

Cat. No.: B3031201
CAS No.: 192805-96-2
M. Wt: 238.59 g/mol
InChI Key: QJZUPDUXEBVQHR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a benzoate ester. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. Its unique chemical structure imparts specific properties that make it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-4-(trifluoromethyl)benzoate typically involves the esterification of 2-chloro-4-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. One common method includes the use of sulfuric acid as a catalyst, where the reaction mixture is refluxed to achieve the desired esterification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-chloro-4-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 2-chloro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 2-chloro-4-(trifluoromethyl)benzoate finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-(trifluoromethyl)benzoate is primarily determined by its chemical structure. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the chloro substituent influences its reactivity towards nucleophiles. These properties make it a valuable intermediate in the synthesis of biologically active compounds, where it can interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 2-chloro-4-(trifluoromethyl)benzoate is unique due to the combination of its ester, chloro, and trifluoromethyl groups, which impart specific reactivity and stability. This makes it particularly useful in synthetic applications where these properties are desirable.

Properties

IUPAC Name

methyl 2-chloro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZUPDUXEBVQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634532
Record name Methyl 2-chloro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192805-96-2
Record name Methyl 2-chloro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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